Ethyl formate-13C
Description
Fundamental Principles of Stable Isotope Tracing in Complex Systems
The core principle of stable isotope tracing is the introduction of a molecule with a known isotopic signature into a system. sustainability-directory.com As the labeled molecule undergoes chemical or biological transformations, the stable isotope is incorporated into downstream products. numberanalytics.com By monitoring the change in isotopic ratios over time or space in various components of the system, researchers can deduce the pathways and rates of these transformations. sustainability-directory.com This is akin to using a "tracer" to follow the flow of material through a network of reactions. nih.gov The analysis of isotopic ratios, often expressed as delta (δ) values relative to a standard, provides quantitative information about the processes involved. researchgate.netmdpi.com Techniques like Isotope Ratio Mass Spectrometry (IRMS) and GC- or LC-coupled MS are commonly employed for highly precise measurements of isotopic abundance. sustainability-directory.comnih.gov
Significance of Carbon-13 Labeling in Mechanistic Elucidation and Pathway Analysis
Carbon-13 (C) is a particularly important stable isotope in chemical and biochemical research due to carbon's central role in organic molecules and metabolic processes. numberanalytics.comnih.govcambridge.org C labeling allows researchers to trace the flow of carbon atoms through complex reaction networks, providing direct evidence for reaction mechanisms and metabolic pathway activity. nih.govcambridge.orgnih.gov By using substrates labeled at specific carbon positions, researchers can track how different parts of a molecule are rearranged or incorporated into new molecules. cambridge.orgnih.gov This is especially powerful in elucidating metabolic pathways in both model and non-model organisms, helping to confirm known pathways and discover novel ones. nih.govnih.govtandfonline.com The analysis of C labeling patterns in metabolites, often referred to as isotopomer analysis, provides detailed information about the relative contributions of different pathways and the rates of metabolic reactions (flux analysis). nih.govtandfonline.commdpi.com
Overview of Research Paradigms Employing Ethyl Formate-13C
Ethyl formate (B1220265) () is a simple ester. nih.gov Ethyl formate labeled with Carbon-13, such as Ethyl formate-C, where a specific carbon atom is the heavier isotope, serves as a valuable tracer in research. medchemexpress.commedchemexpress.com While specific detailed research findings solely focused on Ethyl formate-C in biological or complex chemical reaction mechanisms are less extensively documented in the provided search results compared to general C-labeled substrates like glucose or glutamine, its structure suggests potential applications in studies involving esterification reactions, formylation pathways, or as a source of labeled carbon in synthetic or degradation studies. aanda.orgaanda.org Its use would typically fall under the broader paradigms of stable isotope tracing discussed, specifically focusing on tracking the fate of the formate carbon or the ethyl group carbons. For example, in studies involving the formation or breakdown of esters, or in environments where ethyl formate is a relevant intermediate or product, the C labeled version could be used to trace carbon flow. aanda.orgaanda.org Research involving Ethyl formate-C would leverage the principles of C tracing to understand the specific chemical transformations this molecule undergoes or participates in.
While direct examples of Ethyl formate-C application in metabolic flux analysis were not prominently featured, the compound Ethyl formate itself has been studied in contexts like interstellar chemistry and as a fumigant aanda.orgaanda.orgmdpi.com. In astrochemical studies, the detection and modeling of ethyl formate help understand the formation of complex molecules in space aanda.orgaanda.org. In agricultural research, unlabeled ethyl formate has been investigated for its antifungal activity mdpi.com. The application of Ethyl formate-C would extend these studies by allowing researchers to trace the synthesis or degradation pathways of ethyl formate in these specific environments.
The PubChem entry for Ethyl formate-C (CID 12203393) confirms its existence as a C labeled compound with a specific CAS number (73222-61-4) and molecular weight (75.07 g/mol ). sigmaaldrich.comnih.gov This indicates its availability and potential for use in research requiring a labeled form of ethyl formate. The isotopic purity is typically high, such as 99 atom % C. sigmaaldrich.com
Based on the general principles of stable isotope tracing and the specific nature of Ethyl formate-C, potential research paradigms employing this compound could include:
Investigating ester formation and hydrolysis mechanisms: Tracing the carbon atoms from labeled ethyl formate into products of transesterification or hydrolysis reactions to understand bond cleavage and formation.
Studying formylation reactions: If ethyl formate acts as a formylating agent, the labeled formate carbon could be traced to the formylated product.
Analyzing metabolic pathways involving one-carbon units or ethanol (B145695) metabolism: Depending on the position of the C label, it could be used to probe pathways that utilize or produce formate or ethanol moieties derived from ethyl formate.
Environmental fate studies: Tracking the degradation or transformation of ethyl formate in environmental samples.
Astrochemical modeling validation: Using labeled ethyl formate in laboratory experiments simulating interstellar conditions to validate proposed formation pathways. aanda.orgaanda.org
While detailed data tables specifically on the use of Ethyl formate-C in these paradigms were not retrieved, the general principles of C tracing apply. Researchers would measure the isotopic enrichment in relevant molecules over time using techniques like GC-MS or NMR to determine reaction rates, identify intermediates, and map carbon flow. sustainability-directory.comnih.govcambridge.orgmdpi.com
Here is a summary of key properties of Ethyl formate-C:
| Property | Value | Source |
| CAS Number | 73222-61-4 | sigmaaldrich.comnih.gov |
| Molecular Formula | CCHO (assuming C in formate group) or CHO with specific C label indicated | medchemexpress.comnih.gov |
| Molecular Weight | 75.07 g/mol | medchemexpress.commedchemexpress.comnih.gov |
| Isotopic Purity | Typically 99 atom % C | sigmaaldrich.com |
| Boiling Point | 52-54 °C | nih.govsigmaaldrich.com |
| Density | 0.933 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | 1.359 (lit.) | sigmaaldrich.com |
Note: The specific position of the C label in Ethyl formate-C can vary, impacting its use in tracing specific carbons. Common labeling positions would be in the formate carbon or one of the ethyl group carbons.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJINCZRORDGAQ-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480311 | |
| Record name | Ethyl formate-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73222-61-4 | |
| Record name | Ethyl formate-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Isotopic Enrichment of Ethyl Formate 13c
Position-Specific 13C Labeling Methodologies for Esters
Position-specific 13C labeling of esters, including ethyl formate (B1220265), relies on synthesizing the molecule from precursors that are already enriched with 13C at the target position(s). The two primary positions for labeling in ethyl formate are the carbonyl carbon and the carbons of the ethyl group.
Carboxyl-13C Labeling Approaches
Carboxyl-13C labeling of ethyl formate involves the incorporation of the 13C isotope into the carbonyl carbon (C1) of the formate group (HC O2CH2CH3). This is typically achieved by utilizing a 13C-labeled formic acid derivative as a key precursor.
A common approach for ester synthesis is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. ennoreindiachemicals.comomanchem.comsciencemadness.orgsciencemadness.orggoogle.com To synthesize ethyl formate labeled at the carboxyl group, [13C]formic acid (H13COOH) or a derivative thereof would be reacted with ethanol (B145695). rsc.orgresearchgate.net
Another potential route involves the use of carbonylation reactions, where a C1 source is incorporated into the molecule. While not specifically demonstrated for ethyl formate in the provided results, 13C-labeled carbon monoxide (13CO) or carbon dioxide (13CO2) can serve as precursors for introducing a 13C label into the carboxyl group of carboxylic acids and their derivatives. rsc.orgacs.org For instance, the synthesis of 13C-labeled aryl carboxylic acids has been achieved using H13COOH as a 13CO surrogate in the presence of a palladium catalyst. rsc.org Adapting such methodologies could potentially lead to carboxyl-13C labeled ethyl formate.
Alkoxy-13C Labeling Pathways
Alkoxy-13C labeling of ethyl formate involves the incorporation of the 13C isotope into either the methylene (B1212753) carbon (C2) or the methyl carbon (C3) of the ethyl group (HCO2C H2C H3). This requires the use of 13C-labeled ethanol as a precursor.
The synthesis would typically involve the reaction of formic acid with [13C]ethanol or ethanol isotopically enriched at specific carbon positions. If ethanol labeled at the C1 position ([1-13C]ethanol, HOCC H3) is used, the label will appear at the methylene carbon of the ethyl group in ethyl formate (HCO2C H2CH3). If ethanol labeled at the C2 position ([2-13C]ethanol, HOCH2C H3) is used, the label will be at the methyl carbon (HCO2CH2C H3).
General esterification procedures using formic acid and labeled ethanol under acidic conditions would be applicable for this type of labeling. ennoreindiachemicals.comomanchem.comsciencemadness.orgsciencemadness.orggoogle.com
Multi-13C Labeling Techniques
Multi-13C labeling of ethyl formate involves the incorporation of 13C isotopes at more than one position within the molecule. This can include labeling at both the carboxyl carbon and one or both carbons of the ethyl group (e.g., ethyl formate-1,2-13C2 or ethyl formate-1,2,3-13C3).
Achieving multi-13C labeling requires the simultaneous use of multiple 13C-labeled precursors. For example, to synthesize ethyl formate-1,2-13C2 (H13CO213CH2CH3), one would need to react [13C]formic acid with [1-13C]ethanol. The synthesis of ethyl formate-1,2,3-13C3 (H13CO213CH213CH3) would necessitate the reaction of [13C]formic acid with [1,2-13C2]ethanol.
These syntheses would likely follow the general esterification protocols but require careful handling and reaction of the specifically labeled starting materials. The complexity of the synthesis increases with the number of labeled positions and the need to synthesize or obtain precursors with multiple 13C labels.
Precursor Selection and Reaction Optimization for 13C Incorporation
The selection of appropriate 13C-labeled precursors is paramount for successful isotopic enrichment of ethyl formate. For carboxyl labeling, [13C]formic acid or a derivative is essential. For alkoxy labeling, specifically labeled [13C]ethanol is required. The availability and cost of these labeled precursors significantly influence the feasibility and scale of the synthesis.
Reaction optimization for the synthesis of 13C-labeled ethyl formate focuses on maximizing the yield of the desired ester while minimizing side reactions and isotopic scrambling, which could lead to the label being in undesired positions. Conventional esterification of formic acid and ethanol is an equilibrium reaction, and strategies to drive the reaction to completion, such as removal of water or the product by distillation, are commonly employed. sciencemadness.orggoogle.com Acid catalysts, such as sulfuric acid or acidic ion exchange resins, are typically used to accelerate the reaction. ennoreindiachemicals.comomanchem.comgoogle.com
Optimized conditions for the synthesis of unlabeled ethyl formate often involve heating the reaction mixture and collecting the ethyl formate by distillation due to its lower boiling point (54-56 °C). sciencemadness.orgsciencemadness.org Reactive distillation techniques have also been explored to combine the reaction and separation steps, potentially improving efficiency and yield. google.com These optimization principles would be applied to the synthesis using labeled precursors, with careful monitoring to preserve isotopic integrity.
The molar ratio of reactants and the choice of catalyst and reaction temperature are critical parameters that need to be optimized for efficient 13C incorporation and high yield of the labeled product.
Isotopic Purity and Enrichment Assessment in Labeled Synthesis
Determining the isotopic purity and enrichment level of synthesized ethyl formate-13C is a critical step to confirm the success of the labeling strategy and to ensure the product is suitable for its intended applications. Isotopic purity refers to the percentage of molecules in the sample that contain the desired isotope(s) at the specified position(s), while enrichment refers to the percentage of the specific isotope (13C) at a given position relative to the natural abundance of carbon isotopes (primarily 12C).
High-resolution mass spectrometry (HRMS), particularly electrospray ionization-high-resolution mass spectrometry (ESI-HRMS), is a powerful technique for assessing the isotopic purity of stable isotope-labeled organic compounds, including those containing 13C. researchgate.netscilit.com By accurately measuring the mass-to-charge ratios of the molecular ions and their fragments, the isotopic composition of the synthesized ethyl formate can be determined. researchgate.netscilit.com
The assessment involves analyzing the mass isotopomer distribution of the labeled compound. The intensities of ions corresponding to different isotopic compositions (e.g., containing one 13C, two 13C atoms, etc.) are measured and compared. researchgate.netscilit.com Calculations are performed to correct for the natural abundance of isotopes in the unlabeled parts of the molecule and in the environment, allowing for the determination of the actual isotopic enrichment at the labeled position(s). researchgate.netscilit.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is another valuable technique for confirming the position of the 13C label and assessing enrichment. The presence of a signal at the characteristic chemical shift for the labeled carbon, often with enhanced intensity compared to natural abundance 13C signals, indicates successful incorporation. Coupling patterns with adjacent protons or other labeled carbons can further confirm the position of the label.
Isotope dilution mass spectrometry (IDMS) is a quantitative analytical technique that utilizes isotopically labeled standards to accurately measure the concentration of a substance in a sample. unimi.itnih.gov While primarily used for quantitative analysis rather than synthesis assessment, the preparation of accurately characterized labeled standards like this compound is essential for IDMS applications.
Mechanistic Studies of 13C-Enrichment Processes
Mechanistic studies of 13C-enrichment processes in ester synthesis aim to understand the reaction pathways and intermediates involved in the incorporation of the 13C isotope. For the standard Fischer esterification used to synthesize ethyl formate, the mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, elimination of water, and deprotonation of the ester. Understanding the kinetics and equilibrium of each step is important for optimizing the reaction.
When using 13C-labeled precursors, mechanistic studies can help confirm that the label is incorporated at the desired position without significant scrambling. For example, studying the reaction of [13C]formic acid with ethanol would involve tracing the fate of the 13C atom throughout the reaction pathway to ensure it selectively ends up in the carbonyl group of ethyl formate.
Mass spectrometry can be used in mechanistic studies to analyze intermediates or byproducts and determine their isotopic composition, providing insights into how the reaction proceeds. cdnsciencepub.com Studies on the electron impact ionization and dissociation of formate esters, including labeled versions, have provided information on ion formation mechanisms, which are related to molecular structure and bonding. cdnsciencepub.com
While specific detailed mechanistic studies focusing solely on the 13C enrichment process during ethyl formate synthesis were not extensively detailed in the provided search results, the principles from general esterification mechanisms and studies on isotopic incorporation in other systems would be applied. For novel synthetic routes, such as those involving carbonylation with labeled CO or CO2, detailed mechanistic investigations using isotopic labeling and spectroscopic techniques would be crucial to understand the reaction pathway and optimize 13C incorporation efficiency.
Advanced Spectroscopic Characterization of Ethyl Formate 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. For Ethyl formate-13C, NMR provides specific insights into the environment and connectivity of the 13C-labeled carbonyl carbon, as well as the surrounding nuclei.
High-Resolution 13C NMR Chemical Shift Analysis of Isotopologues
High-resolution 13C NMR spectroscopy is fundamental to characterizing this compound. The chemical shift of a 13C nucleus is highly sensitive to its electronic environment, providing direct information about the functional group in which it resides. In this compound, the 13C label is specifically located at the carbonyl carbon. sigmaaldrich.com
For unlabeled ethyl formate (B1220265), the 13C NMR spectrum typically shows three distinct signals corresponding to the three unique carbon environments: the carbonyl carbon (HCOOC2H5), the methylene (B1212753) carbon (HCOOCH2CH3), and the methyl carbon (HCOOCH2CH3). nih.govdocbrown.infochemicalbook.com The carbonyl carbon signal is typically found in the downfield region (around 160-180 ppm), characteristic of ester carbonyls. The methylene carbon signal is usually observed around 60-70 ppm, while the methyl carbon resonates further upfield, typically below 20 ppm. nih.gov
In this compound, the signal corresponding to the carbonyl carbon is significantly enhanced due to the high isotopic enrichment (typically 99 atom % 13C). sigmaaldrich.com The chemical shift of this labeled carbonyl carbon is expected to be very close to that of the unlabeled compound, although a small isotope effect may be observed, causing a minor shift compared to the natural abundance signal. Analysis of the chemical shifts allows for definitive identification of the labeled position within the molecule.
A typical 13C NMR chemical shift table for ethyl formate (unlabeled) in CDCl3 might look like this: nih.gov
| Carbon Position | Chemical Shift (ppm) |
| Carbonyl (C1) | ~161.4 |
| Methylene (C2) | ~60.1 |
| Methyl (C3) | ~14.2 |
For this compound, the primary focus is on the signal at approximately 161.4 ppm, which is now predominantly from the 13C-labeled species.
Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Isotopic Connectivity Mapping
Multi-dimensional NMR techniques are invaluable for confirming the structural integrity and mapping the connectivity in this compound, particularly the connections involving the 13C-labeled carbonyl carbon.
HSQC (Heteronuclear Single Quantum Correlation) experiments correlate protons with the carbons to which they are directly bonded (one-bond correlations). sdsu.eduscience.gov For this compound, an HSQC spectrum would show correlations between the methylene protons and the methylene carbon, and between the methyl protons and the methyl carbon. Since the carbonyl carbon in this compound is not directly bonded to any protons, it would not show a correlation in the standard 1H-13C HSQC spectrum. This absence of a direct correlation further supports the assignment of the labeled carbon as the carbonyl group.
HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal correlations between protons and carbons that are separated by two or three bonds. sdsu.eduscience.gov This technique is crucial for establishing connectivity across heteroatoms and quaternary carbons. For this compound, an HMBC spectrum would show correlations from the formyl proton (H-C=O) to the labeled carbonyl carbon (separated by one bond, but often visible in HMBC due to large coupling constants). More importantly, it would show correlations from the methylene protons to the labeled carbonyl carbon (two bonds away) and potentially from the methyl protons to the labeled carbonyl carbon (three bonds away). github.io These correlations provide definitive evidence of the labeled carbonyl group's position relative to the ethyl group.
COSY (Correlation Spectroscopy) is a homonuclear 1H-1H experiment that shows correlations between coupled protons. sdsu.eduscience.gov While COSY does not directly involve the 13C nucleus, it is essential for assigning the proton spectrum, which is a prerequisite for interpreting the heteronuclear correlation experiments (HSQC and HMBC). A COSY spectrum of this compound would show a correlation between the methylene protons and the methyl protons, confirming the presence of the ethyl group.
By analyzing the combined data from HSQC, HMBC, and COSY, the complete structure and isotopic labeling position of this compound can be unambiguously confirmed.
Quantitative 13C NMR for Isotopic Abundance Determination
Quantitative 13C NMR spectroscopy can be used to accurately determine the isotopic enrichment level at the labeled carbonyl position in this compound. researchgate.netnih.gov Unlike standard qualitative 13C NMR, quantitative measurements require specific acquisition parameters to ensure that the signal intensity is directly proportional to the number of nuclei contributing to the signal. These parameters include using a sufficient relaxation delay between pulses to allow complete relaxation of the 13C nuclei and employing inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can distort signal intensities.
By comparing the integrated signal intensity of the labeled carbonyl carbon to a reference signal of known concentration or natural isotopic abundance, the percentage of 13C at that specific site can be determined. This is particularly useful for verifying the stated isotopic purity of the synthesized this compound. sigmaaldrich.com Quantitative 13C NMR provides a non-destructive method for assessing the isotopic enrichment level, which is critical for applications where precise isotopic composition is required.
Spin-Spin Coupling Analysis and Isotope Effects on Chemical Shifts
Spin-spin coupling, the interaction between the magnetic moments of coupled nuclei, provides valuable structural information. In this compound, coupling interactions involving the labeled 13C nucleus are of particular interest.
One-bond coupling constants, ¹J(13C,1H), are typically large and characteristic of the hybridization state of the carbon atom. For the formyl proton directly attached to the carbonyl carbon, a large ¹J(13C,1H) coupling is expected, resulting in splitting of the formyl proton signal in the 1H NMR spectrum (if the 13C decoupling is turned off) and splitting of the labeled carbonyl carbon signal in the 13C NMR spectrum (if the 1H decoupling is turned off). acs.org
Long-range coupling constants, ²J and ³J, across two and three bonds respectively, provide information about the molecular connectivity and conformation. In this compound, ²J(13C,1H) couplings between the labeled carbonyl carbon and the methylene protons, and ³J(13C,1H) couplings between the labeled carbonyl carbon and the methyl protons, can be observed and analyzed, particularly in techniques like HMBC. github.io These couplings help confirm the placement of the 13C label within the ethyl formate structure.
Isotope effects on chemical shifts refer to the small changes in the chemical shift of a nucleus caused by the substitution of a nearby atom with a different isotope. nih.govlibretexts.orgcdnsciencepub.com In this compound, the presence of the heavier 13C isotope at the carbonyl position can induce small "secondary" isotope shifts on the chemical shifts of the neighboring carbon (methylene) and proton nuclei. These shifts are typically small (in the order of parts per billion or fractions of a ppm) but can be precisely measured in high-resolution NMR spectra and can provide subtle information about the electronic structure and bonding.
Solid-State 13C NMR for Structural Elucidation
While solution-state NMR is commonly used for liquid samples, solid-state NMR (SS-NMR) is applicable when this compound is in a solid form, such as adsorbed onto a solid support or as a pure solid. SS-NMR techniques, such as Cross-Polarization Magic Angle Spinning (CP/MAS), can provide high-resolution 13C NMR spectra of solid samples by averaging anisotropic interactions that broaden lines in the solid state. measurlabs.com
Solid-state 13C NMR can be used to study the structural properties, molecular packing, and dynamics of this compound in the solid phase. For example, if this compound is used as a reagent or intermediate in solid-phase synthesis, SS-NMR can be employed to monitor the reaction progress or characterize the immobilized species. beilstein-journals.orgresearchgate.net The chemical shifts and line shapes in solid-state 13C NMR can provide information that complements solution-state data, particularly regarding the rigidity and environment of the labeled carbonyl group in a non-solution environment.
Mass Spectrometry (MS)
Mass spectrometry is a complementary technique that provides information about the mass-to-charge ratio (m/z) of molecules and their fragments, which is essential for confirming the molecular weight and isotopic composition of this compound.
For unlabeled ethyl formate (C₃H₆O₂), the molecular weight is approximately 74.08 g/mol , and the molecular ion peak (M⁺) is observed at m/z 74. nist.gov Due to the natural abundance of 13C (about 1.1%), a small M+1 peak at m/z 75 is also typically observed for unlabeled ethyl formate, corresponding to molecules containing one 13C atom at any position. docbrown.info
In contrast, this compound (H13CO2C2H5), with the 13C label at the carbonyl carbon, has a molecular weight of approximately 75.07 g/mol . sigmaaldrich.com Consequently, the molecular ion peak for this compound is predominantly observed at m/z 75. researchgate.net This shift in the molecular ion peak is a primary indicator of the successful incorporation of the 13C isotope.
Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide additional confirmation of the labeling position. When this compound undergoes electron ionization or other ionization methods, it breaks down into characteristic fragment ions. docbrown.inforesearchgate.netcdnsciencepub.com The m/z values of these fragments will depend on whether they retain the 13C-labeled carbonyl carbon. By comparing the fragmentation pattern of this compound to that of unlabeled ethyl formate, the fragments containing the carbonyl group can be identified by a corresponding shift of +1 mass unit in their m/z values. For instance, the loss of an ethyl radical (-C₂H₅) from the molecular ion would yield a fragment corresponding to the labeled formyl radical cation ([H¹³CO₂]⁺), which would appear at m/z 46 (compared to m/z 45 for the unlabeled analogue). The observation of such shifted fragment ions provides strong evidence for the location of the 13C label at the carbonyl position.
Mass spectrometry, particularly high-resolution MS, can also be used to determine the elemental composition of the molecular ion and fragment ions, providing further confirmation of the molecular formula and isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution Profiling
High-Resolution Mass Spectrometry (HRMS) is crucial for distinguishing and quantifying different isotopologues of a molecule. Isotopologues are molecules that have the same chemical formula but differ in the isotopic composition of their atoms. nih.gov For this compound, HRMS allows for the precise determination of the mass-to-charge (m/z) ratios of ions containing different numbers of 13C atoms.
In the context of tracer studies, where a biological or chemical system is supplied with a 13C-labeled substrate like this compound, HRMS can profile the distribution of the 13C label in downstream metabolites or reaction products. nih.govacs.org The mass shift caused by the incorporation of 13C (M+1 for each 13C atom compared to the naturally abundant 12C) is accurately measured by HRMS, providing a "mass isotopomer distribution" (MID) or "labeling pattern". nih.gov This pattern reflects how the carbon skeleton of the labeled precursor is incorporated and rearranged through metabolic pathways or reaction mechanisms. nih.govacs.org
HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, offer sufficient resolving power to separate ions with very close m/z values, which is essential for accurate isotopologue quantification, especially in complex biological matrices where isobaric interferences can occur. uni-regensburg.denih.gov The ability to acquire the full isotopologue distribution of both precursor and fragment ions enhances the information obtained from tracer experiments. uni-regensburg.de
Elucidation of Fragmentation Pathways via 13C Labeling
Mass spectrometry involves the fragmentation of ionized molecules to produce characteristic fragment ions, which provide structural information. miamioh.edu 13C labeling, as in this compound, is a powerful technique for elucidating these fragmentation pathways. By observing which fragment ions retain the 13C label and to what extent, researchers can deduce which parts of the molecule are present in specific fragments.
For this compound labeled at the formate carbon (H13CO2C2H5), fragmentation in the mass spectrometer will yield various ions. Analyzing the m/z values and intensities of these fragment ions, and comparing them to the fragmentation pattern of unlabeled ethyl formate, reveals which fragments contain the original formate carbon. For example, if a fragment corresponding to the loss of the ethyl group is observed, the presence or absence of the 13C label in this fragment indicates whether the formate carbon remained with the carbonyl portion or was lost with the ethyl radical. This site-specific information is invaluable for understanding the unimolecular decomposition mechanisms of ethyl formate under ionization conditions.
While general fragmentation patterns for esters involve α-cleavage and McLafferty rearrangements miamioh.edu, the specific position of the 13C label in this compound allows for unambiguous assignment of the origin of carbon atoms within the fragment ions, providing definitive evidence for proposed fragmentation routes.
Quantitative Mass Spectrometry for Tracer Studies
Quantitative mass spectrometry, particularly when coupled with stable isotope tracing, is a fundamental approach for measuring metabolic fluxes and reaction rates in various systems. nih.govresearchgate.net this compound serves as a tracer to track the movement of the labeled carbon atom through biochemical pathways or chemical reactions.
In a typical tracer experiment, a known amount of this compound is introduced into the system. The incorporation of the 13C label into downstream products is then measured over time using quantitative mass spectrometry. nih.gov By analyzing the mass isotopomer distributions of these products, the rate at which the labeled carbon is incorporated can be determined, providing insights into pathway activity and flux. nih.govresearchgate.net
Quantitative mass spectrometry methods, such as selected ion monitoring (SIM) or selected reaction monitoring (SRM), can be employed for high-sensitivity and selective detection of the labeled species. uni-regensburg.de The ratio of the signal from the labeled isotopologue to that of the unlabeled or a differently labeled internal standard allows for accurate quantification of the incorporated label. researchgate.net This quantitative information is then used to calculate metabolic fluxes, often with the aid of computational tools and models. acs.orgresearchgate.net
Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Volatile Isotopic Analysis
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a technique widely used for the real-time detection and quantification of volatile organic compounds (VOCs) in gas-phase samples, such as air or breath. arm.govnih.govnih.govionicon.com PTR-MS typically uses hydronium ions (H3O+) as reagent ions, which transfer a proton to VOCs with a higher proton affinity than water, resulting in protonated molecular ions ([M+H]+). arm.govnih.govnih.gov
Ethyl formate is a volatile compound, and its detection by PTR-MS is feasible. nih.gov When using this compound, PTR-MS can differentiate between the labeled and unlabeled forms based on their m/z values. The protonated molecule of unlabeled ethyl formate (C3H6O2) has an m/z of 75. For this compound labeled at the formate carbon (H13CO2C2H5), the protonated molecule will have an m/z of 76 due to the mass increase of one unit from the 13C isotope.
PTR-MS can be used for volatile isotopic analysis by monitoring the signals at both m/z 75 and 76. This allows for the determination of the isotopic ratio of 13C to 12C in volatile ethyl formate. This is particularly useful in applications such as atmospheric chemistry to study the sources and transformations of ethyl formate, or in biological studies involving the release of volatile metabolites. ionicon.com The high sensitivity of modern PTR-MS instruments enables the detection of VOCs, including labeled species, at very low concentrations (parts per trillion by volume, pptV). arm.govacs.org
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing information about their structure, bonding, and conformation. acs.org Isotopic substitution affects the vibrational frequencies of a molecule due to the change in mass of the substituted atom, while the force constants of the bonds remain largely unchanged. rsc.orgresearchgate.net
Isotopic Shifts in Infrared Absorption Spectra
Infrared spectroscopy measures the absorption of infrared light by molecules as they transition between vibrational energy levels. acs.org The frequencies of these vibrations are dependent on the masses of the atoms and the force constants of the bonds involved in the motion. Substituting a 12C atom with a heavier 13C atom in this compound will cause a shift in the frequencies of the vibrational modes that involve the labeled carbon atom. rsc.orgresearchgate.net
Specifically, stretching and bending vibrations directly involving the 13C-labeled carbon will show a measurable decrease in frequency compared to the corresponding vibrations in unlabeled ethyl formate. rsc.orgresearchgate.net The magnitude of this isotopic shift is inversely proportional to the square root of the reduced mass of the vibrating system. rsc.org
For this compound labeled at the formate carbon (H13CO2C2H5), the most significant isotopic shifts are expected for vibrational modes involving the carbonyl C=O stretch and the C-O stretches connected to the labeled carbon. Analysis of the IR spectrum of this compound compared to unlabeled ethyl formate allows for the identification and assignment of these specific vibrational modes, providing experimental validation for theoretical vibrational analysis and confirming the position of the isotopic label. rsc.orgresearchgate.net
Raman Spectroscopy for Conformational Dynamics and 13C Isotope Effects
Raman spectroscopy is another vibrational technique that provides complementary information to IR spectroscopy. acs.org It involves the inelastic scattering of photons, where the energy difference between the incident and scattered photons corresponds to the vibrational energy levels of the molecule. acs.org Raman activity is related to changes in the polarizability of the molecule during a vibration. acs.org
Raman spectroscopy can be used to study conformational dynamics in molecules. scholaris.ca While direct studies on the conformational dynamics of this compound using Raman spectroscopy were not specifically found, isotopic labeling can indirectly aid such studies by simplifying complex spectra and allowing for the tracking of specific parts of the molecule during conformational changes.
Similar to IR spectroscopy, 13C isotopic substitution in this compound will lead to shifts in Raman band frequencies for vibrations involving the labeled carbon. researchgate.netcdnsciencepub.com These isotopic shifts in the Raman spectrum can be used to confirm vibrational assignments and study the contribution of the labeled carbon to different vibrational modes. researchgate.netcdnsciencepub.com
Photoelectron Spectroscopy and Vacuum Ultraviolet (VUV) Studies
Photoelectron spectroscopy (PES), often utilizing VUV radiation, is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of emitted electrons following photoionization. VUV radiation provides sufficient energy to access the valence electronic states. Coupling PES with photoion coincidence techniques, such as VUV-Photoelectron Photoion Coincidence (VUV-PEPICO) spectroscopy, allows for mass-selected studies of ionization and fragmentation processes.
Investigation of Ionization Energies and Electronic States with ¹³C Substitution
Studies on the valence electronic states of ethyl formate (the main isotopologue) using He(I) photoelectron spectroscopy and VUV photoabsorption have been reported aip.orgkent.ac.uk. These studies provide fundamental data on the ionization energies (IEs) and the nature of the molecular orbitals from which electrons are ejected. For the main isotopologue, the He(I) photoelectron spectrum shows features corresponding to ionization from different valence orbitals aip.org. Theoretical calculations are often employed to assign these features to specific electronic states and to determine adiabatic and vertical ionization energies aip.orgkent.ac.uk.
While direct experimental data on the ionization energies and electronic states specifically for Ethyl formate-¹³C are less commonly reported in readily available literature compared to the main isotopologue, isotopic substitution is known to cause subtle shifts in ionization energies and affect the vibrational fine structure observed in photoelectron spectra. These shifts arise due to changes in zero-point vibrational energies and slight alterations in the electronic structure upon isotopic substitution. Analyzing these subtle differences in the photoelectron spectra between Ethyl formate-¹³C and the main isotopologue can provide detailed information about the character of the molecular orbitals involved in ionization, particularly how the electron density or vibrational modes associated with the substituted carbon atom are affected.
Studies on the pyrolysis of ethyl formate using synchrotron VUV radiation and imaging photoelectron photoion coincidence (iPEPICO) spectroscopy have been conducted to understand its decomposition pathways and identify pyrolysis products via their threshold photoelectron spectra researchgate.netresearchgate.net. Although these studies primarily focused on the fragmentation of the parent ethyl formate cation, the iPEPICO technique is capable of mass-selecting ions, which would allow for the specific investigation of the ionization and fragmentation of Ethyl formate-¹³C if it were the target molecule.
Conformational Analysis using VUV-Photoelectron Photoion Coincidence Spectroscopy
Ethyl formate exists in different conformational forms, primarily trans and gauche, arising from rotation around the C-O bonds ugto.mxresearchgate.net. These conformers have different energies and geometries, which can influence their spectroscopic properties. VUV-PEPICO spectroscopy is a powerful tool for conformational analysis because it can provide conformer-specific information about ionization energies and fragmentation pathways. By selecting ions of a specific mass-to-charge ratio and analyzing their photoelectron spectra or fragmentation patterns as a function of photon energy, researchers can distinguish between different conformers present in a sample.
For the main isotopologue of ethyl formate, VUV-PEPICO studies have been used to investigate its ionization and dissociation researchgate.net. The threshold photoelectron spectrum of ethyl formate obtained via iPEPICO appears to correspond to ionization of the lowest energy conformation researchgate.net. By applying VUV-PEPICO to Ethyl formate-¹³C, it would be possible to investigate the ionization energies and fragmentation of its different conformers specifically. Differences in the conformer distribution or the ionization/fragmentation behavior between Ethyl formate-¹³C and the main isotopologue could provide valuable data for validating theoretical models of isotopic effects on molecular potential energy surfaces and dissociation dynamics.
Rotational Spectroscopy for Gas-Phase and Astrochemical Applications
Rotational spectroscopy, particularly in the millimeter and sub-millimeter wavelength ranges, provides highly precise information about the rotational energy levels of molecules in the gas phase. These energy levels are exquisitely sensitive to the molecular geometry and mass distribution, making rotational spectroscopy an ideal tool for identifying molecules, determining their structures, and studying their dynamics. For astrochemical applications, the unique rotational spectrum of a molecule serves as a fingerprint for its detection in interstellar and circumstellar environments csic.es.
Millimeter and Sub-millimeter Rotational Spectroscopy of ¹³C-Isotopologues
High-resolution rotational spectroscopy of ethyl formate and its isotopologues, including ¹³C-substituted species, is essential for both laboratory characterization and astrochemical detection. Studies have reported the millimeter and sub-millimeter wave spectra of ethyl formate ugto.mx. The detection of ethyl formate in interstellar space, such as in Sagittarius B2(N) and Orion KL, relies on comparing observed astronomical spectra with precise laboratory measurements of rotational transitions aanda.orguni-koeln.dearxiv.orgresearchgate.net.
The rotational spectra of isotopically substituted molecules, such as Ethyl formate-¹³C, are shifted compared to the main isotopologue due to the change in mass distribution, which affects the moments of inertia and thus the rotational constants mit.edu. Measuring the rotational transitions of ¹³C-isotopologues in the laboratory allows for the precise determination of their rotational constants and centrifugal distortion parameters. These spectroscopic parameters are crucial for accurately predicting the frequencies of rotational transitions in astronomical spectra and thus enabling the identification and quantification of these isotopologues in space uni-koeln.deresearchgate.net.
Studies on other complex organic molecules, such as methyl formate and ethyl cyanide, have demonstrated the importance of characterizing the rotational spectra of their ¹³C-isotopologues slideplayer.comcore.ac.ukaanda.orgresearchgate.netaanda.org. For example, laboratory rotational spectroscopy of ¹³C-methyl formate isotopologues has been performed to support their detection and the determination of ¹²C/¹³C isotopic ratios in star-forming regions slideplayer.comcore.ac.uk. Similarly, the rotational spectrum of triple ¹³C-substituted ethyl cyanide has been investigated to facilitate its astronomical detection aanda.orgaanda.org. These examples highlight the necessity of dedicated spectroscopic studies for each ¹³C-isotopologue of ethyl formate to support astrochemical observations.
Quantum Mechanical Analysis of Rotational Transitions for ¹³C-Labeled Species
The analysis of rotational spectra involves fitting the observed transition frequencies to a theoretical Hamiltonian that describes the rotational energy levels of the molecule. For asymmetric top molecules like ethyl formate, Watson's Hamiltonian is commonly used escholarship.org. This quantum mechanical analysis yields precise rotational constants (A, B, and C) and centrifugal distortion constants, which describe the molecule's effective structure and its rigidity frontiersin.orgcsic.es.
For ¹³C-labeled ethyl formate, quantum mechanical calculations are often used in conjunction with experimental measurements to aid in the assignment of observed rotational transitions and to obtain accurate spectroscopic parameters uni-koeln.denih.gov. Ab initio calculations can provide initial estimates of rotational constants for different conformers and isotopologues, which are then refined by fitting to the experimental data frontiersin.orgcsic.es. The determined rotational constants for various ¹³C-isotopologues of ethyl formate can also be used to determine structural parameters of the molecule through methods like substitution () structure determination frontiersin.org.
Furthermore, quantum mechanical analysis is essential for understanding the effects of internal rotation (e.g., of the methyl group) on the rotational energy levels, which can lead to splittings in the rotational transitions universite-paris-saclay.frcsic.es. For ¹³C-isotopologues, these internal rotation splittings may be slightly altered, and theoretical calculations are necessary to accurately model these effects and predict the full rotational spectrum. The precise spectroscopic parameters obtained from the quantum mechanical analysis of the rotational spectra of Ethyl formate-¹³C isotopologues are indispensable for their confident identification in complex astronomical spectra and for probing the physical conditions of interstellar environments uni-koeln.deresearchgate.net.
Mechanistic Organic Chemistry and Reaction Dynamics Elucidation Using 13c Tracers
Ester Hydrolysis Mechanisms
Ester hydrolysis is a fundamental reaction in organic chemistry, involving the cleavage of an ester bond by water. The mechanism can vary depending on the reaction conditions, such as the presence of acid or base catalysis. 13C labeling can provide crucial insights into the specific bond-breaking and -forming events that occur during hydrolysis under different conditions.
Acid-Catalyzed Hydrolysis Pathways and Transition State Analysis
Acid-catalyzed ester hydrolysis typically proceeds through an acyl-oxygen fission mechanism, often denoted as A2 or BAC2 (Bimolecular Acyl-oxygen Cleavage, second order with respect to water). In this mechanism, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, which then collapses to yield the carboxylic acid and alcohol.
Studies on the acid-catalyzed hydrolysis of esters have investigated the nature of the transition state. The acidity of the transition-state complex in acid-catalyzed ester hydrolysis increases with the presence of electron-withdrawing groups in either the acyl or alkyl portions of the ester. arkat-usa.orgresearchgate.net The vibrational frequency of the carbonyl oscillator in the transition state has been estimated to be around 1300 ± 100 cm⁻¹, suggesting similar structural features in the transition-state complexes of both lyonium and lyate catalyzed reactions. arkat-usa.orgresearchgate.net
While direct studies on acid-catalyzed hydrolysis of ethyl formate-13C were not specifically found in the search results, 13C labeling at the carbonyl carbon of ethyl formate (B1220265) would allow researchers to track whether the original carbonyl carbon ends up in the carboxylic acid product (formic acid) or the alcohol product (ethanol), confirming the acyl-oxygen cleavage mechanism.
Water-Catalyzed (Neutral) Hydrolysis Kinetics and Proton Inventory Studies
Neutral ester hydrolysis, catalyzed solely by water, is generally slower than acid or base-catalyzed reactions. This reaction can occur through different mechanisms, including unimolecular alkyl-oxygen fission (SN1-like) or bimolecular acyl-oxygen fission (BAC2-like).
The spontaneous hydrolysis of ethyl formate has been shown to occur through two parallel mechanistic pathways: water catalysis and specific hydrogen-ion catalysis. researchgate.netnih.gov The neutral hydrolysis of methyl and ethyl formate follows first-order kinetics. pjsir.org The activation parameters for the neutral hydrolysis of ethyl formate are reported as ΔH‡ = 91 ± 8 kJ/mol and ΔS‡ = -48 ± 8 J K⁻¹/mol. researchgate.netresearchgate.net
Proton inventory studies, which involve measuring reaction rates in mixtures of H₂O and D₂O, can provide information about the number and nature of protons involved in the transition state. researchgate.netnih.gov For the water-catalyzed hydrolysis of ethyl formate at 37.0 °C, the proton inventory results are in agreement with those of other carboxylic acid derivatives, contributing to the validation of the proton inventory technique. researchgate.netnih.gov
Using this compound in proton inventory studies would allow for simultaneous monitoring of the reaction rate and the isotopic distribution in the products, providing more detailed insights into the transition state structure and the role of water molecules and protons in the rate-determining step of the neutral hydrolysis.
Autocatalytic Hydrolysis Kinetics and Mechanism
Autocatalytic hydrolysis occurs when one of the reaction products acts as a catalyst for the reaction. In the case of ester hydrolysis, the carboxylic acid product can catalyze the further hydrolysis of the ester.
Ethyl formate undergoes spontaneous autocatalytic hydrolysis via both water-catalyzed (neutral) and hydrogen-ion catalyzed mechanisms. researchgate.netresearchgate.net The autocatalytic effect is due to the formation of formic acid during the hydrolysis. researchgate.net Studies on the autocatalytic hydrolysis of alkyl lactates, which also exhibit this behavior, have shown complex kinetics with distinct stages: initiation/neutral hydrolysis, autocatalytic hydrolysis, and equilibrium. acs.orgchemrxiv.org The rate law for autocatalytic hydrolysis of formate and acetate (B1210297) esters has been previously modeled, where the contribution of the acid catalyst is considered. acs.orgchemrxiv.org
Investigating the autocatalytic hydrolysis of this compound would enable researchers to specifically track the incorporation of the labeled carbon into the formic acid product over time, providing quantitative data on the rate of autocatalytic turnover and helping to refine kinetic models for this process.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class where a nucleophile replaces the leaving group on an acyl carbon. This reaction is central to the chemistry of carboxylic acid derivatives, including esters. 13C labeling at the acyl carbon is particularly useful for studying the mechanisms of these reactions.
Grignard Reaction Mechanisms and Carbonyl Carbon Fate
The reaction of esters with Grignard reagents is a classic example of nucleophilic acyl substitution, followed by a second nucleophilic addition. A formate ester, such as ethyl formate, reacts with an excess of a Grignard reagent to yield secondary alcohols after protonation, with two identical alkyl groups derived from the Grignard reagent. pearson.comvaia.compearson.com
The mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group (ethoxy group in the case of ethyl formate) and regenerating a carbonyl group in the form of an aldehyde intermediate. pearson.comvaia.com Since an excess of Grignard reagent is typically used, a second equivalent of the Grignard reagent attacks the aldehyde carbonyl, forming another tetrahedral intermediate. pearson.comvaia.comwvu.edu Acidic workup protonates the alkoxide to yield the secondary alcohol. pearson.comwvu.edu
Using this compound, specifically labeled at the carbonyl carbon, in a Grignard reaction would definitively show that the original carbonyl carbon of the ester becomes the carbon bearing the hydroxyl group in the resulting secondary alcohol. This isotopic tracing confirms the pathway involving nucleophilic attack at the carbonyl carbon and subsequent transformations.
Isotopic Tracing of Carbon-Carbon Bond Formation
Isotopic tracing with 13C is a powerful technique for studying the formation of new carbon-carbon bonds in various reactions, including those involving nucleophilic acyl substitution. By labeling a specific carbon atom in one of the reactants, its position in the final product can be determined, providing direct evidence for which carbon atoms are coupled during the reaction.
In the context of nucleophilic acyl substitution reactions of esters, 13C labeling can be used to trace the origin of the carbon atoms in the product when the acyl group is transferred or when new carbon-carbon bonds are formed adjacent to the carbonyl group. For example, in Claisen condensations, which involve the reaction between two esters (or an ester and a ketone/nitrile) to form a β-keto ester, 13C labeling can reveal which carbon atoms from the starting materials are connected in the product's carbon skeleton. msu.edu
While specific examples using this compound for tracing carbon-carbon bond formation beyond the Grignard reaction were not detailed in the search results, the principle applies broadly to any reaction where the formate ester acts as an acylating agent or participates in carbon-carbon bond-forming events. Labeling the carbonyl carbon or the ethyl carbon of this compound would allow for the tracing of these specific carbon atoms into the products of such reactions, providing valuable mechanistic information. 13C labeling has been used in other contexts to trace carbon flow and metabolic pathways, highlighting its utility in understanding complex chemical transformations. mdpi.com
Gas-Phase Reaction Kinetics and Atmospheric Oxidation Mechanisms
The gas-phase reactions of ethyl formate are relevant to understanding its atmospheric fate and its behavior in combustion processes. Studies on these reactions without isotopic labeling establish the primary reaction channels and products.
Chlorine-Initiated Oxidation Pathways and Product Formation
The atmospheric oxidation of ethyl formate can be initiated by chlorine atoms. This reaction proceeds primarily through hydrogen abstraction mechanisms. Studies indicate that hydrogen abstraction from the C2-H5 and C3-H6 bonds of ethyl formate are the dominant reaction pathways. cdnsciencepub.com Possible reaction mechanisms have been proposed to explain the observed products, although direct experimental data for radical intermediates are limited. cdnsciencepub.com
Products identified from the chlorine-initiated oxidation of ethyl formate include formic acid, peroxyacetyl nitrate, ethyl nitrate, acetic formic anhydride, 1-(nitrooxy)ethyl formate, and peroxy ethoxyformyl nitrate. cdnsciencepub.com The chlorine atom attack at the -CH2 group is considered the most important in this process. cdnsciencepub.com
H-Atom Abstraction Reactions by Radicals (e.g., OH, CH3)
Hydrogen atom abstraction by radicals such as hydroxyl (OH) and methyl (CH3) is another significant pathway for the atmospheric degradation of ethyl formate. Hydroxyl radicals are key oxidizers in the atmosphere and readily abstract hydrogen atoms from organic molecules. unito.it
Theoretical studies on the reaction of hydroxyl radicals with methyl formate, a smaller ester, indicate that abstraction of the carbonyl hydrogen is the dominant pathway. researchgate.net For ethyl formate, OH radicals can abstract hydrogen atoms from different sites. The relative reactivity of these sites is influenced by the surrounding functional groups. researchgate.net
Pyrolysis and Thermal Decomposition Reaction Networks
The pyrolysis and thermal decomposition of ethyl formate have been investigated to understand its behavior at high temperatures, relevant to combustion. Studies using theoretical methods and shock tubes have explored the potential energy surfaces and reaction rate constants for the unimolecular decomposition of ethyl formate. acs.orgresearchgate.netnih.gov
The dominant decomposition pathway for ethyl formate involves an intramolecular H-shift, leading to the formation of formic acid and ethylene (B1197577). acs.orgresearchgate.netnih.gov Formic acid can undergo further decomposition through dehydration and decarboxylation channels, which control the final product yields of ethyl formate pyrolysis. acs.orgnih.gov
Detailed chemical kinetic mechanisms for ethyl formate pyrolysis have been constructed, incorporating the reactions of ethyl formate and its radicals. acs.orgresearchgate.netnih.gov Products observed during ethyl formate pyrolysis include methane, ethylene, propane, ethanol (B145695), acetaldehyde, ethane, formic acid, formaldehyde, carbon dioxide, and carbon monoxide. researchgate.net Homolytic bond cleavage reactions also contribute to the product spectrum. researchgate.net
Electrochemical Reaction Mechanisms and CO2 Conversion
Electrochemical methods offer alternative routes for chemical synthesis, including the conversion of carbon dioxide. Ethyl formate has been explored in the context of electrochemical CO2 reduction and related processes.
Electrocatalytic Reduction of CO2 to Ethyl Formate
The electrochemical reduction of CO2 is a promising approach for producing valuable chemicals. Some research focuses on the electrocatalytic conversion of CO2 to various products, including formates and esters like ethyl formate. While the search results did not provide detailed mechanisms specifically involving "this compound" in CO2 reduction, the broader field of electrocatalytic CO2 reduction to formates and esters is an active area of research. colab.ws
In Situ Acid-Catalyzed Esterification in Electrochemical Systems
In some electrochemical systems aimed at CO2 conversion, in situ acid-catalyzed esterification can play a role in product formation. If formic acid is produced from CO2 reduction, it can react with an alcohol (like ethanol, if present in the system) to form ethyl formate through acid catalysis within the electrochemical environment. While the searches did not specifically detail "this compound" in this context, understanding the mechanism of this esterification within electrochemical cells is crucial for optimizing ethyl formate production.
Applications of Ethyl Formate 13c in Biochemical and Astrochemical Research
Metabolic Pathway Tracing and Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a cornerstone technique in systems biology used to quantitatively describe the flow of carbon through intracellular metabolic networks. rsc.orgnih.gov 13C-MFA, leveraging the use of 13C-labeled substrates, is considered a highly informative approach for gaining insights into the central metabolism of various biological systems. rsc.orgrsc.org The process involves introducing a 13C-labeled nutrient to a biological system and then measuring the resulting isotopic labeling patterns in downstream metabolites using techniques like GC-MS or LC-MS. rsc.orgrsc.orgnih.gov This labeling information, combined with a stoichiometric model of the metabolic network, allows for the computational estimation of intracellular metabolic fluxes. embopress.orgnih.govresearchgate.net
In Vivo 13C Tracer Studies for Mammalian Metabolism
13C tracer studies are employed in mammalian systems to investigate metabolic pathways in living organisms. rsc.orgnih.gov These studies are valuable for characterizing cellular metabolic states and understanding how metabolism is altered in different physiological or pathological conditions, such as cancer. nih.gov The selection of the appropriate 13C-labeled tracer is critical for obtaining precise estimates of metabolic fluxes, especially in the complex metabolic networks found in mammalian cells. nih.gov While specific research using Ethyl formate-13C in mammalian metabolism was not detailed in the search results, the principles of using 13C-labeled compounds to trace carbon flow and quantify fluxes are directly applicable to this area of research. rsc.orgnih.gov
In Vitro 13C Metabolic Flux Analysis in Microbial Systems
13C MFA is extensively applied in the study of microbial metabolism, providing crucial data for metabolic engineering efforts aimed at optimizing the production of biochemicals. nih.govmdpi.com By supplying microorganisms with 13C-labeled substrates, researchers can quantify the distribution of carbon fluxes through various metabolic routes. rsc.orgresearchgate.netamazonaws.com This helps in identifying metabolic bottlenecks, evaluating the impact of genetic modifications, and developing strategies to enhance the yield and efficiency of desired products. nih.govresearchgate.netvanderbilt.edu For instance, 13C tracer analysis using labeled formate (B1220265) has been instrumental in understanding the metabolism of Shewanella oneidensis MR-1 in the context of microbial fuel cells, highlighting the role of formate in electron transfer and electricity generation. nih.gov Furthermore, 13C-labeled formate has been utilized to explore formate assimilation pathways in microorganisms such as Escherichia coli and Komagataella phaffii. researchgate.net
Elucidation of Enzyme Activity and Substrate Utilization
The use of 13C labeling aids in the elucidation of enzyme activity and how substrates are utilized within biochemical pathways. nih.govnih.gov By tracking the isotopic label from a 13C-labeled substrate through enzymatic reactions, researchers can infer the activity of specific enzymes and the metabolic routes through which the substrate is processed. nih.govnih.gov Analysis of the labeling patterns in reaction products provides insights into the transformations catalyzed by enzymes. nih.govnih.gov Although specific examples involving this compound were not found, if Ethyl formate serves as a substrate or is involved in a metabolic process, 13C labeling would allow for the tracing of its carbon atoms to understand the enzymes and pathways involved in its utilization.
Investigation of Protein-Ligand Interactions via Isotopic Labeling
Isotopic labeling, including with 13C, is a powerful technique for investigating protein-ligand interactions, particularly in conjunction with NMR spectroscopy. nih.govunivr.itnih.govuni-leipzig.de By selectively labeling proteins or potential ligands with 13C (often in combination with 15N), researchers can use NMR to monitor changes in chemical shifts upon binding, map binding sites, and determine binding constants. univr.itnih.govuni-leipzig.de This approach simplifies the interpretation of complex NMR spectra and provides detailed structural and dynamic information about the interaction. nih.govnih.gov While the search results discuss the application of 13C labeling in protein-ligand studies generally, specific research using this compound as a ligand was not identified. However, if Ethyl formate were found to bind to a protein, its 13C-labeled form could be a valuable tool for studying this interaction by NMR.
Quantification of Carbon Atom Transformations and Decarboxylation Processes
13C labeling enables the precise quantification of how carbon atoms are transformed and rearranged within metabolic networks. nih.govuni-leipzig.de By following the fate of 13C-labeled carbon atoms from a starting material through various metabolic intermediates and end products, researchers can quantify the contribution of different pathways to the synthesis of specific molecules. nih.govuni-leipzig.de This is particularly useful for studying processes like decarboxylation, which involves the removal of a carbon atom as CO₂. nih.govchinesechemsoc.org By strategically placing a 13C label at a specific carbon position in a substrate, researchers can determine if that carbon is lost during a decarboxylation step by observing the absence of the label in the product or its appearance in labeled CO₂. Studies utilizing 13C NMR have provided insights into intramolecular 13C distributions and carbon transformations during biological processes like fermentation. nih.gov
Computational Modeling and Data Interpretation in 13C Fluxomics
Computational modeling is an essential component of 13C fluxomics. rsc.orgresearchgate.netuni-leipzig.deacs.org The experimental data on the distribution of 13C labels in metabolites are used as input for computational models that simulate the metabolic network and estimate the rates of intracellular reactions (fluxes). rsc.orgnih.govresearchgate.netacs.org These models incorporate the stoichiometry of metabolic reactions and track the fate of carbon atoms throughout the network. researchgate.netpnas.org Advanced software and algorithms are employed to integrate the measured labeling data with the metabolic model to determine the most accurate flux distribution. rsc.orgresearchgate.netacs.org Ongoing development of computational frameworks aims to improve the efficiency and reliability of 13C MFA data analysis. acs.org
Astrochemical Identification and Interstellar Medium Studies
The detection of complex organic molecules in the interstellar medium (ISM) is a cornerstone of astrochemistry, providing insights into the chemical complexity that can arise in space and its potential links to prebiotic chemistry. Ethyl formate is one such complex organic molecule that has been identified in star-forming regions. Its presence indicates that ester formation is occurring in these cosmic environments. Studies involving this compound contribute to a deeper understanding of the formation routes and distribution of this molecule and other related complex organics in the ISM.
Detection and Characterization of Ethyl Formate 13C-Isotopologues in Interstellar Clouds
The detection of molecules in interstellar clouds relies heavily on observing their unique rotational spectral line signatures using radio telescopes. The main isotopologue of ethyl formate (containing 12C) has been detected in several star-forming regions, including the hot molecular core Sagittarius B2(N) and W51 e2 aanda.orgarxiv.orgaanda.orgaanda.org. These detections are typically achieved through spectral line surveys covering millimeter and submillimeter wavelength ranges, where rotational transitions of molecules emit or absorb photons.
While the direct detection and detailed characterization of specific 13C-isotopologues of ethyl formate (such as [1-¹³C]-ethyl formate, [2-¹³C]-ethyl formate, or [U-¹³C]-ethyl formate) are more challenging due to their lower natural abundance compared to the main 12C isotopologue, their presence is inferred by searching for their predicted, slightly shifted rotational spectral lines. The spectroscopic parameters for these isotopologues are often determined through laboratory experiments or theoretical calculations to aid in astronomical searches. The detection of the main ethyl formate isotopologue is a prerequisite for searching for its less abundant 13C counterparts.
Studies of other molecules, such as ethyl cyanide and methyl cyanide, have successfully utilized the detection of 13C isotopologues to derive isotopic ratios aanda.org. This methodology is applicable to ethyl formate as well. By identifying and analyzing the spectral lines of this compound isotopologues, astronomers can confirm the presence of ethyl formate and gain further information about the physical conditions of the interstellar cloud.
Observations towards Sagittarius B2(N) using the IRAM 30m telescope have led to the detection of ethyl formate, providing data on its column density and excitation temperature in this hot molecular core aanda.orgaanda.org. Similarly, observations towards W51 e2 have also reported the detection of ethyl formate arxiv.orgaanda.org.
Here is a summary of detection information for the main isotopologue of ethyl formate in selected interstellar sources:
| Source | Telescope | Conformer(s) Detected | Excitation Temperature (K) | Column Density (cm⁻²) | Reference |
| Sagittarius B2(N) | IRAM 30m | trans, gauche | ~100 | ~5.4 × 10¹⁶ | aanda.orgaanda.org |
| W51 e2 | IRAM 30m | trans, gauche | 78 ± 10 | (2.0 ± 0.3) × 10¹⁶ | arxiv.orgaanda.orgastrobiology.com |
| Orion-IRc2 | IRAM 30m | trans, gauche | - | - | researchgate.net |
Note: This table presents data for the main isotopologue as a basis for understanding the environment where 13C isotopologues would be studied. Column density and temperature values can vary depending on the specific study and assumed source size.
Spectroscopic Signatures of Conformational Isomers in Space
Ethyl formate is known to exist in different conformational isomers due to the rotation around single bonds aip.orguc.pt. The two most stable conformers are the trans and gauche forms aip.org. These conformers have distinct molecular structures, which result in different sets of rotational energy levels and, consequently, unique patterns of spectral lines.
Rotational spectroscopy is a powerful tool for identifying molecules and their conformers in the gas phase, including the tenuous gas of the interstellar medium frontiersin.org. By comparing observed spectral lines from interstellar clouds with precise laboratory measurements or theoretical calculations of the rotational transitions of different conformers, astronomers can determine which conformers are present in space frontiersin.orgnih.govaanda.orgacs.org.
Both the trans and gauche conformers of ethyl formate have been detected in interstellar sources like W51 e2 and Orion-IRc2 arxiv.orgaanda.orgresearchgate.net. The detection of multiple conformers provides valuable information about the temperature and formation mechanisms of the molecule, as the relative populations of conformers are dependent on temperature and the pathways through which the molecule formed. The spectroscopic signatures of this compound isotopologues would similarly exhibit distinct patterns for each conformer, allowing for their individual identification if the sensitivity of observations is sufficient.
Isotopic Abundance Ratios and Their Implications for Astrochemistry
Isotopic abundance ratios, such as the ratio of 12C to 13C, are important probes of the physical and chemical conditions in astrophysical environments aps.org. These ratios can vary depending on factors like nucleosynthesis in stars, chemical fractionation processes at low temperatures, and the influence of cosmic rays.
By measuring the ratio of the column density of this compound isotopologues to the column density of the main ethyl formate isotopologue, astronomers can determine the 12C/13C isotopic ratio in the specific region where the molecule is detected. Comparing these ratios to the terrestrial isotopic ratio or ratios found in other interstellar molecules provides insights into the history and processing of the material in that region aanda.orgaps.org.
For instance, variations in the 12C/13C ratio can indicate the evolutionary stage of a star-forming region or the extent of isotopic fractionation that has occurred. Chemical models of interstellar clouds often incorporate isotopic fractionation to explain observed abundance ratios aanda.org. Studying the 13C isotopologues of complex organic molecules like ethyl formate can help refine these models and improve our understanding of the complex chemical networks operating in the ISM. While specific studies focused solely on the 13C isotopic ratios of ethyl formate were not detailed in the provided snippets, the principle of using 13C isotopologues to determine such ratios is well-established in astrochemistry for other molecules detected alongside ethyl formate aanda.org.
Computational Chemistry and Theoretical Studies of Ethyl Formate 13c
Quantum Chemical Calculations for Molecular Structure and Conformational Analysis
Quantum chemical calculations are fundamental in determining the optimized geometry and relative energies of different conformers of ethyl formate (B1220265) and its isotopologues. Ethyl formate exhibits conformational isomerism due to rotations around the C-O bonds, leading to different stable structures, primarily the s-cis,trans and s-cis,gauche conformers in the gas and liquid phases at room temperature. aip.org
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a widely used quantum chemical method for geometry optimization and calculating the energetics of molecular systems. DFT calculations can determine the lowest energy structures (conformers) and the energy barriers between them. Studies on ethyl formate and similar esters have employed DFT to analyze conformational preferences and the associated energy landscapes. conicet.gov.arresearchgate.netuc.ptnih.gov For instance, DFT studies have investigated the adsorption of ethyl formate on surfaces, determining stable adsorption sites and energies. conicet.gov.ar The relative energies of conformers and transition states for conformational interconversions can be calculated using DFT, providing insights into the conformational distribution at different temperatures. uc.ptnih.gov
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods, based on first principles without empirical parameters, are employed for more accurate electronic structure calculations. These methods can provide refined information on molecular geometries, energies, and electronic properties. Studies on ethyl formate have utilized ab initio calculations to determine vertical excitation energies and oscillator strengths, which are crucial for understanding its electronic spectrum. open.ac.uknih.govaip.orgopen.ac.uk High-level ab initio methods like MP2, CCSD, and CCSD(T) with large basis sets have been used to calculate ionization energies and zero-point vibrational energy corrections, offering a more accurate description of the molecule's energetic properties. open.ac.uk These calculations are essential for understanding the electronic states and stability of different conformers. open.ac.uknih.govaip.orgopen.ac.uk
Prediction of Spectroscopic Parameters with 13C Substitution
Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments and understand the effects of isotopic labeling.
Calculation of 13C NMR Chemical Shifts and Coupling Constants
Predicting 13C NMR chemical shifts and coupling constants using computational methods, particularly DFT, is a common practice. acs.orgnmrdb.org These calculations help in assigning experimental NMR signals to specific carbon atoms in the molecule. For ethyl formate, the three distinct carbon atoms (carbonyl, methylene (B1212753), and methyl) exhibit different chemical shifts in the 13C NMR spectrum due to their distinct electronic environments. pressbooks.publibretexts.orgdocbrown.info The 13C labeling at the carbonyl carbon in Ethyl formate-13C specifically alters the NMR signature of that position and can influence coupling constants with neighboring nuclei. While general 13C NMR prediction tools exist, specific calculations for this compound would focus on the precise chemical shift of the labeled carbon and its coupling interactions. nmrdb.org
Simulation of Vibrational (IR/Raman) Spectra and Isotopic Shifts
Computational methods can simulate vibrational spectra (Infrared and Raman) and predict isotopic shifts upon 13C substitution. faccts.de These simulations involve calculating vibrational frequencies and intensities based on the molecule's force constants and dipole moment/polarizability derivatives. Isotopic substitution, like replacing 12C with 13C, changes the reduced mass of the vibrating group, leading to shifts in vibrational frequencies. rsc.org Simulating these shifts for this compound helps in identifying and assigning the vibrational bands associated with the labeled carbonyl group in experimental IR and Raman spectra. acs.orgrsc.org
Reaction Kinetic and Mechanistic Modeling
Computational chemistry plays a crucial role in modeling the reaction kinetics and mechanisms of ethyl formate. These studies aim to understand how ethyl formate reacts under various conditions, such as in combustion, atmospheric chemistry, or interstellar environments. By employing sophisticated theoretical methods, researchers can map out reaction pathways, identify key intermediates and transition states, and calculate the rates at which these reactions occur.
Potential Energy Surface Construction and Transition State Identification
The construction of potential energy surfaces (PESs) is a fundamental step in understanding reaction mechanisms. A PES represents the energy of a molecular system as a function of its geometry, illustrating the energy changes that occur as reactants transform into products. Stationary points on the PES, such as minima (representing stable species like reactants, intermediates, and products) and saddle points (representing transition states), are critical for defining reaction pathways.
Computational studies on ethyl formate reactions involve identifying these stationary points to map out possible decomposition and reaction channels. For instance, the unimolecular decomposition of ethyl formate has been investigated by constructing PESs to understand its pyrolysis pathways researchgate.netnih.govconicet.gov.ar. These studies often reveal that the intramolecular H-shift to produce formic acid and ethylene (B1197577) is a dominant decomposition pathway, proceeding through a six-membered transition state researchgate.netresearchgate.net. Other pathways, including homolytic bond cleavages, are also explored by locating their corresponding transition states on the PES nih.govconicet.gov.ar.
Geometry optimization and frequency calculations are standard procedures used to locate minima and transition states on the PES. Methods like M06, M06-2X, and B3LYP, often combined with basis sets like cc-pVTZ or 6-311++G(d,p), are commonly employed for these calculations researchgate.netacs.orgnih.govcdnsciencepub.comkaust.edu.sa. Intrinsic Reaction Coordinate (IRC) analysis is frequently performed to confirm that an identified transition state connects the intended reactants and products on the PES acs.orgcdnsciencepub.comkaust.edu.sa.
Studies investigating hydrogen abstraction reactions from ethyl formate by various radicals (e.g., H, O(³P), CH₃, OH, HO₂, Cl, IO) also involve constructing PESs to identify the transition states for hydrogen transfer from different sites on the ethyl formate molecule acs.orgnih.govcdnsciencepub.comkaust.edu.saresearchgate.netacs.orgrsc.org. The relative energies of these transition states provide insights into the favorability of abstraction from different hydrogen atoms (e.g., in the formyl, methylene, or methyl groups) kaust.edu.sa.
Calculation of Rate Constants using Transition State Theory (TST) and Tunneling Corrections
Once transition states are identified, reaction rate constants are typically calculated using theoretical frameworks such as Transition State Theory (TST) and its variations. TST posits that the reaction rate is proportional to the flux of trajectories passing through the transition state dividing surface.
For ethyl formate reactions, conventional TST is widely applied to calculate high-pressure limit rate constants over a range of temperatures researchgate.netacs.orgnih.govkaust.edu.sa. However, for many reactions, particularly those involving light atoms like hydrogen, quantum mechanical tunneling can significantly contribute to the reaction rate, especially at lower temperatures. Therefore, tunneling corrections, such as the asymmetric Eckart tunneling correction or small curvature tunneling (SCT), are often incorporated into the TST calculations to provide more accurate rate predictions researchgate.netacs.orgnih.govcdnsciencepub.comkaust.edu.saresearchgate.netacs.orgrsc.org.
More advanced theories like Canonical Variational Transition State Theory (CVT) are also used, which account for the possibility that the dynamical bottleneck for the reaction may not be exactly at the transition state saddle point cdnsciencepub.comresearchgate.netacs.orgrsc.org.
High-level ab initio methods, such as CCSD(T) extrapolated to the complete basis set (CBS) limit, are frequently used to obtain accurate electronic energies of the stationary points, which are crucial inputs for rate constant calculations researchgate.netresearchgate.netacs.orgnih.govkaust.edu.sa. These energy calculations are often performed on geometries optimized at a lower level of theory (e.g., M06 or B3LYP) researchgate.netacs.orgnih.govcdnsciencepub.comkaust.edu.sa.
Studies have calculated rate constants for various reactions of ethyl formate over broad temperature ranges (e.g., 200-2500 K) researchgate.netacs.orgnih.govcdnsciencepub.comkaust.edu.saresearchgate.netacs.orgrsc.org. These theoretical rate constants are often compared with experimental data obtained from techniques like shock tubes or relative rate methods to validate the computational models acs.orgnih.govkaust.edu.saresearchgate.netacs.org. Good agreement between theoretical and experimental rate constants has been reported for several reactions, such as the hydrogen abstraction by the hydroxyl radical acs.orgnih.govkaust.edu.sa.
Branching Ratios and Product Distribution Predictions
Computational studies also provide valuable insights into the branching ratios of different reaction pathways and the resulting product distributions. Branching ratios represent the relative probabilities of a reactant proceeding through different possible reaction channels. These are determined by the relative rate constants of the competing pathways.
By calculating the site-specific rate constants for reactions like hydrogen abstraction from different positions in ethyl formate, researchers can determine the branching ratios for the formation of different radicals acs.orgnih.govkaust.edu.sa. For example, studies have determined the branching ratios for hydrogen abstraction by various radicals from the formyl, methylene, and methyl groups of ethyl formate acs.orgnih.govkaust.edu.sa.
For unimolecular decomposition, the relative energies of transition states and the calculated rate constants for different dissociation channels dictate the branching ratios for the formation of various products researchgate.netnih.govconicet.gov.ar. Computational studies on ethyl formate pyrolysis have predicted the formation of products such as formic acid, ethylene, carbon monoxide, and carbon dioxide, and have discussed their branching ratios based on the calculated reaction pathways and rate constants researchgate.netnih.govconicet.gov.ar.
Theoretical investigations can also predict the product distribution under specific conditions (e.g., temperature and pressure) by incorporating the calculated rate constants into kinetic models or mechanisms researchgate.netnih.govconicet.gov.arresearchgate.netosti.gov. These models can simulate the complex network of reactions occurring in a system and predict the concentrations of reactants, intermediates, and products over time. For instance, detailed chemical kinetic mechanisms for ethyl formate oxidation and pyrolysis have been developed and validated against experimental species profiles researchgate.netosti.gov.
Emerging Research Frontiers and Methodological Advancements for Ethyl Formate 13c
Development of Novel 13C-Labeling Technologies
The development of efficient and cost-effective methods for incorporating 13C into specific positions of molecules like ethyl formate (B1220265) is crucial for its widespread application in research. While the search results primarily discuss the synthesis of unlabeled ethyl formate, which is typically produced by the esterification of formic acid and ethanol (B145695) giiresearch.comchemicalbook.comennoreindiachemicals.comgoogle.com, the principles of isotopic labeling involve using starting materials already enriched with 13C.
Current advancements in labeling technologies often focus on improving the yield and regioselectivity of the isotopic incorporation. For Ethyl formate-13C, this would involve the synthesis using either 13C-labeled formic acid or 13C-labeled ethanol. The specific position of the 13C label (e.g., in the carbonyl group or the ethyl group) determines its utility in tracing specific carbon atoms through reaction pathways. Techniques like reactive distillation dividing wall columns are being explored for improving the synthesis efficiency of ethyl formate, which could potentially be adapted for labeled versions google.com.
The availability of compounds like L-Arginine-13C6 hydrochloride and Palmitic acid-13C suggests a broader effort in synthesizing various 13C-labeled molecules for research purposes medchemexpress.com. These advancements in general 13C labeling technologies pave the way for more accessible and diverse this compound isotopologues.
Integration of 13C Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
The integration of 13C tracing with multi-omics data, such as proteomics and transcriptomics, offers a powerful approach for a comprehensive understanding of biological systems. Multi-omics involves the integrative analysis of data from multiple biological layers, including genomics, transcriptomics, proteomics, and metabolomics arxiv.orgmdpi.comfrontiersin.org.
While direct studies specifically using this compound in conjunction with proteomics and transcriptomics were not prominently featured in the search results, the general principles of 13C metabolomics integrated with other omics layers are well-established. 13C tracing experiments allow researchers to track the fate of carbon atoms from a labeled substrate as they are incorporated into various metabolites, proteins, and even nucleic acids. By analyzing the isotopic enrichment patterns in these molecules using techniques like Mass Spectrometry (MS), researchers can infer metabolic fluxes and pathway activities researchgate.net.
Integrating this metabolic flux information obtained from this compound tracing with transcriptomics (study of RNA expression) and proteomics (study of protein expression and modifications) data can provide a more holistic view of cellular processes. For example, changes in gene or protein expression identified through transcriptomics and proteomics can be correlated with altered metabolic pathways observed via 13C tracing. This integrated approach can help in identifying key regulatory points, understanding the impact of genetic or environmental perturbations on metabolism, and elucidating complex biological mechanisms. Studies integrating different omics datasets have revealed correlated regulatory features and provided insights into molecular pathways in various biological contexts nih.gov.
Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
Advanced in situ spectroscopic techniques enable the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information. For studies involving this compound, these techniques can track its consumption, the formation of intermediates, and the generation of products in real-time without the need for disruptive sampling.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool for monitoring reactions involving 13C-labeled compounds. Although 13C NMR suffers from low natural abundance and sensitivity compared to 1H NMR, advancements like steady-state free precession (SSFP) 13C NMR spectroscopy are being developed to improve sensitivity for in situ monitoring of electrochemical reactions researchgate.net. This could potentially be applied to reactions involving this compound. The high spectral width of 13C NMR offers increased separation between signals, which is beneficial for complex reaction mixtures researchgate.net.
Infrared (IR) spectroscopy, specifically in situ FTIR spectroscopy, is another technique used for real-time reaction monitoring. It can track reactants, reagents, intermediates, products, and by-products mt.commt.com. While the search results mention the use of MIR-ATR sensors for monitoring the esterification of ethanol and formic acid to ethyl formate and water, the application of such techniques specifically with this compound would allow for tracing the labeled carbon atom through the reaction in real-time by observing the isotopic shifts in the IR spectra researchgate.net. This can provide insights into reaction mechanisms and kinetics. Cavity ring-down spectroscopy (CRDS) has also been used to study the kinetics of gas-phase reactions involving ethyl formate, demonstrating the applicability of spectroscopic methods for monitoring reactions of this compound rsc.org.
Computational Design of 13C-Labeled Systems for Specific Applications
Computational methods play an increasingly important role in designing and understanding chemical systems, including those involving isotope-labeled molecules. For this compound, computational approaches can be used to predict its properties, simulate its behavior in different environments, and design experiments for specific applications.
Computational chemistry techniques, such as density functional theory (DFT) and higher-level ab initio methods, can calculate molecular properties like vibrational frequencies, chemical shifts (relevant for NMR), and reaction pathways. These calculations can help predict how the 13C label will affect the molecule's behavior and how it will be distributed among products in a reaction. For instance, computational investigations have been performed on the gas-phase reactions of ethyl formate with other species to determine reaction mechanisms and rate coefficients rsc.orgresearchgate.net.
Furthermore, computational modeling can be used to design 13C tracing experiments for specific biological or chemical systems. By simulating metabolic networks or reaction schemes, researchers can determine the optimal position for the 13C label in ethyl formate to trace a particular pathway or reaction of interest. This can minimize the number of experiments required and maximize the information gained. Computational design is also being applied in the development of catalysts and reaction conditions acs.org, which could potentially be extended to optimize reactions involving 13C-labeled substrates like this compound.
The integration of computational predictions with experimental data from 13C tracing and spectroscopic monitoring can lead to a deeper understanding of complex systems and facilitate the rational design of new processes and applications for this compound.
Q & A
Q. How is Ethyl formate-13C synthesized, and what analytical techniques confirm isotopic labeling integrity?
this compound is typically synthesized via esterification of 13C-labeled formic acid with ethanol under acid catalysis. Isotopic purity (≥99 atom% 13C) is verified using nuclear magnetic resonance (NMR) spectroscopy (1H-decoupled 13C NMR) and high-resolution mass spectrometry (HRMS). For example, the 13C-labeled carbonyl group in this compound exhibits a distinct singlet at ~160 ppm in 13C NMR, absent in the unlabeled compound . HRMS analysis confirms molecular ion peaks at m/z 77.02 (C(13C)H₄O₂⁺) with a mass shift of +1 Da compared to the unlabeled analog .
Q. What are the standard protocols for quantifying isotopic enrichment in this compound using NMR spectroscopy?
Isotopic enrichment is quantified via integration of 13C NMR signals. For this compound, the labeled carbonyl carbon (δ ~160 ppm) is compared to natural-abundance 13C signals (e.g., solvent peaks). A calibration curve using mixtures of labeled and unlabeled compounds ensures accuracy. Signal-to-noise ratios >50:1 are recommended for reliable quantification, achievable with ≥256 scans at 600 MHz .
Q. How does isotopic substitution (13C) influence the vibrational spectroscopy characteristics of Ethyl formate?
Infrared (IR) and Raman spectroscopy reveal shifts in the carbonyl (C=O) stretching frequency. For this compound, the C=O stretch shifts from ~1745 cm⁻¹ (natural abundance) to ~1710 cm⁻¹ due to increased atomic mass. Computational methods (e.g., DFT calculations) validate these shifts and predict isotopic effects on vibrational modes .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the kinetic isotope effects (KIEs) in this compound esterification reactions?
KIEs are studied via competitive reactions between 13C-labeled and unlabeled substrates. In polar solvents (e.g., water), 13C-labeled ethyl formate exhibits a KIE of ~1.02–1.04 at 25°C due to altered transition-state stabilization. At elevated temperatures (>50°C), KIEs diminish as entropy dominates. Data interpretation requires Arrhenius plots and Eyring equation modeling .
Q. What strategies resolve discrepancies between computational predictions and experimental 13C NMR chemical shifts in this compound?
Discrepancies often arise from solvation effects or basis-set limitations in DFT calculations. To address this:
Q. Example Table: Experimental vs. Calculated 13C NMR Shifts
| Carbon Position | Experimental (δ, ppm) | DFT-Predicted (δ, ppm) | Deviation |
|---|---|---|---|
| Carbonyl (13C) | 160.2 | 158.9 | +1.3 |
| CH₂ (ethyl) | 62.5 | 63.1 | -0.6 |
Q. What experimental controls are essential when using this compound as a metabolic tracer in lipid biosynthesis studies?
- Blank Controls : Use unlabeled ethyl formate to assess background incorporation.
- Isotopic Dilution Assays : Quantify tracer dilution by endogenous metabolites.
- Mass Balance : Track 13C recovery in lipid extracts via LC-MS/MS.
- Negative Controls : Inhibit key enzymes (e.g., acetyl-CoA synthetase) to confirm tracer specificity .
Methodological Best Practices
- Data Contradictions : If isotopic enrichment data conflicts between NMR and MS, verify sample purity via GC-MS and recalibrate instrument sensitivity .
- Ethical Compliance : Disclose isotopic sourcing (e.g., supplier batch numbers) and ensure compliance with institutional guidelines for radioactive/stable isotope use .
- Reproducibility : Archive raw spectral data (e.g., FIDs for NMR, .RAW files for MS) in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
